Edans

Descripción

The peptide sequence of this compound is derived from a natural processing site of HIV-1 PR.

Incubation of recombinant HIV-1 PR with a fluorescent substrate leads to specific cleavage of the Tyr-Pro bond, and the fluorescence intensity increases with time in a linear relationship with the degree of substrate hydrolysis.

Propiedades

IUPAC Name |

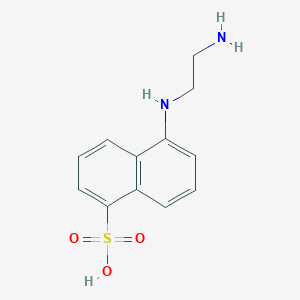

5-(2-aminoethylamino)naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17/h1-6,14H,7-8,13H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQRQOKXQKVJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964660 | |

| Record name | 5-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50402-56-7 | |

| Record name | EDANS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50402-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050402567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-aminoethylamino)naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JBY896YZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

EDANS: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction to EDANS

5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid, commonly known as this compound, is a highly versatile fluorescent probe. Its primary utility lies in its application as a donor fluorophore in Fluorescence Resonance Energy Transfer (FRET) based assays.[1] this compound is frequently paired with a non-fluorescent quencher molecule, such as DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid), to create sensitive probes for detecting specific biological events.[2] When this compound and its quencher are in close proximity (typically 10-100 Å), the energy from the excited this compound molecule is transferred to the quencher and dissipated as heat, resulting in a low fluorescence signal.[3][4] Disruption of this proximity, for instance, through enzymatic cleavage of a linking substrate, leads to a significant increase in this compound's fluorescence, providing a measurable signal that can be correlated with the biological activity of interest.[2][3] This "turn-on" fluorescence mechanism makes the this compound-DABCYL pair a powerful tool in various biochemical and diagnostic applications, including the study of proteases, nucleic acid hybridization, and inhibitor screening.[2][3]

Core Fluorescent Properties of this compound

The fluorescence of this compound is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are crucial for designing and interpreting experiments that utilize this fluorophore.

Spectral Properties

This compound exhibits a characteristic UV excitation and blue emission profile. The precise maxima can vary slightly depending on the solvent environment.

Table 1: Spectral and Photophysical Properties of this compound

| Property | Value | Notes |

| Full Chemical Name | 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid | |

| Chemical Formula | C₁₂H₁₄N₂O₃S | [1] |

| Molar Mass | 266.32 g/mol | [1] |

| Excitation Maximum (λex) | ~335 - 341 nm | Varies with solvent polarity.[2][5] |

| Emission Maximum (λem) | ~455 - 493 nm | Varies with solvent polarity.[5][6] |

| Molar Extinction Coefficient (ε) | 5,900 M⁻¹cm⁻¹ | In aqueous buffer. |

| Fluorescence Quantum Yield (Φf) | ~0.1 - 0.4 | Highly dependent on the solvent environment. Generally higher in non-polar solvents. |

| Fluorescence Lifetime (τ) | ~12 - 21 ns | Varies with solvent and conjugation. |

Environmental Sensitivity

The fluorescence quantum yield and emission maximum of this compound are sensitive to the polarity of its local environment.[7] Generally, in more non-polar environments, the quantum yield of this compound increases, leading to brighter fluorescence. This property can be exploited to probe changes in the hydrophobicity of a binding site or conformational changes in a molecule.

The fluorescence of this compound can also be influenced by pH. While generally stable over a range of physiological pH values, extreme acidic or basic conditions can alter the protonation state of the amino groups, potentially affecting its fluorescent properties.[3][8]

Photostability

Like many fluorophores, this compound is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[6] This is a critical consideration in experiments requiring long acquisition times, such as time-lapse microscopy. To mitigate photobleaching, it is advisable to use the lowest possible excitation intensity and shortest exposure times that provide an adequate signal-to-noise ratio. The use of antifade reagents in mounting media for microscopy or oxygen scavengers in solution-based assays can also help to reduce the rate of photobleaching.[6]

Applications in Research and Drug Development

The unique properties of the this compound-DABCYL FRET pair have led to its widespread adoption in several key areas of biomedical research.

Protease Activity Assays

A primary application of this compound is in the development of sensitive assays for measuring protease activity. In a typical assay, a peptide substrate containing the specific cleavage sequence for the protease of interest is synthesized with this compound and DABCYL covalently attached to its ends. In the intact substrate, the fluorescence of this compound is efficiently quenched by DABCYL. Upon addition of the protease, the peptide is cleaved, leading to the separation of this compound and DABCYL and a subsequent increase in fluorescence intensity. This allows for the real-time monitoring of enzyme kinetics and is a valuable tool for screening potential protease inhibitors in drug discovery.[2]

Nucleic Acid Hybridization

This compound is also utilized in the design of "molecular beacons" for the detection of specific nucleic acid sequences.[9] A molecular beacon is a single-stranded oligonucleotide probe that forms a hairpin structure. This compound is attached to one end of the probe, and DABCYL to the other. In the absence of a complementary target sequence, the hairpin structure keeps the fluorophore and quencher in close proximity, resulting in low fluorescence. When the molecular beacon hybridizes to its target sequence, it undergoes a conformational change that separates this compound and DABCYL, leading to a significant increase in fluorescence.[9] This principle is used in real-time PCR and other diagnostic assays for the sensitive and specific detection of DNA or RNA.

Experimental Protocols

General Protocol for a FRET-Based Protease Assay

This protocol provides a general framework for measuring protease activity using an this compound-DABCYL labeled peptide substrate in a microplate format.

Materials:

-

This compound-DABCYL labeled peptide substrate specific for the protease of interest.

-

Purified protease of interest.

-

Assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH and ionic strength for the protease.

-

96-well black microplate (for fluorescence assays).

-

Fluorescence microplate reader with excitation and emission filters appropriate for this compound.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound-DABCYL peptide substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in the assay buffer. The final substrate concentration is typically in the low micromolar range.

-

Prepare a stock solution of the protease in the assay buffer.

-

If screening for inhibitors, prepare stock solutions of the test compounds in a suitable solvent.

-

-

Assay Setup:

-

Add the assay buffer to the wells of the 96-well plate.

-

Add the test compounds (for inhibitor screening) or vehicle control to the appropriate wells.

-

Add the protease solution to all wells except for the "no enzyme" control wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the compounds to interact with the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the this compound-DABCYL substrate solution to all wells.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[10]

-

-

Data Analysis:

-

For each well, plot the fluorescence intensity as a function of time.

-

Determine the initial reaction velocity (slope of the linear portion of the curve) for each reaction.

-

For inhibitor screening, calculate the percentage of inhibition for each compound relative to the control (no inhibitor) reaction.

-

Caption: Workflow for a FRET-based protease assay.

General Protocol for Nucleic Acid Detection with Molecular Beacons

This protocol outlines the basic steps for detecting a specific nucleic acid sequence using an this compound-DABCYL molecular beacon.

Materials:

-

This compound-DABCYL labeled molecular beacon probe.

-

Target nucleic acid (DNA or RNA).

-

Hybridization buffer (e.g., SSC buffer with MgCl₂).

-

Real-time PCR instrument or a fluorometer capable of temperature control.

Procedure:

-

Probe and Target Preparation:

-

Resuspend the molecular beacon probe in a suitable buffer (e.g., TE buffer) to create a stock solution.

-

Prepare the target nucleic acid sample.

-

-

Hybridization Reaction:

-

In a reaction tube, combine the molecular beacon probe (final concentration typically in the nanomolar to low micromolar range), the target nucleic acid, and the hybridization buffer.

-

Include a "no target" control containing only the molecular beacon and hybridization buffer.

-

-

Signal Detection:

-

Real-time detection: If using a real-time PCR instrument, the hybridization and detection can be performed concurrently with amplification. The instrument will measure the fluorescence at each cycle during the annealing step.

-

Endpoint detection: If using a fluorometer, incubate the reaction mixture at the optimal hybridization temperature for the molecular beacon (typically slightly above the melting temperature of the stem) for a defined period. After hybridization, measure the fluorescence intensity.

-

-

Data Analysis:

-

Compare the fluorescence signal of the sample containing the target nucleic acid to the "no target" control. A significant increase in fluorescence indicates the presence of the target sequence.

-

For quantitative analysis, a standard curve can be generated using known concentrations of the target nucleic acid.

-

Caption: Mechanism of a molecular beacon.

Signaling Pathways and Logical Relationships

The application of this compound-based FRET probes often involves interrogating specific signaling pathways where proteases play a key regulatory role. For instance, caspases are a family of proteases that are central to the apoptotic signaling cascade.

Caption: Role of caspases in apoptosis and their detection.

This diagram illustrates how an this compound-based FRET substrate for an executioner caspase, like caspase-3, can be used to monitor the progression of apoptosis. The cleavage of the substrate and the subsequent increase in this compound fluorescence serve as a direct measure of caspase activity within the apoptotic pathway.

Conclusion

This compound is a robust and versatile fluorescent probe that, when paired with a suitable quencher, provides a powerful platform for developing sensitive and specific assays for a wide range of biological processes. Its utility in studying enzyme activity and nucleic acid hybridization has made it an indispensable tool for researchers in basic science, diagnostics, and drug development. A thorough understanding of its fluorescent properties, including its environmental sensitivity and photostability, is essential for designing and executing reliable and reproducible experiments.

References

- 1. Extinction Coefficient [this compound] | AAT Bioquest [aatbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol [ajgreenchem.com]

- 4. quora.com [quora.com]

- 5. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. A molecular beacon, bead-based assay for the detection of nucleic acids by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

EDANS in FRET Assays: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) in Förster Resonance Energy Transfer (FRET) assays. This compound, a fluorescent donor, is a cornerstone in the development of sensitive assays for a wide range of applications, including protease activity analysis and nucleic acid hybridization, which are critical in drug discovery and molecular diagnostics. This guide provides a comprehensive overview of the underlying principles, quantitative data, detailed experimental protocols, and visual representations of the workflows involved.

The Core Principle: A Molecular Dance of Energy Transfer

Förster Resonance Energy Transfer is a non-radiative energy transfer process occurring between two chromophores: a donor fluorophore and an acceptor molecule.[1] In the context of this compound-based assays, this compound serves as the donor fluorophore. When excited by a light source, an this compound molecule, in the absence of an acceptor, will emit light at a longer wavelength. However, when a suitable acceptor molecule is in close proximity (typically 1-10 nm), the energy from the excited this compound can be transferred directly to the acceptor without the emission of a photon.[1]

The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, decaying as the sixth power of the distance separating them. This distance-dependent relationship makes FRET a powerful "molecular ruler" for studying molecular interactions and conformational changes.[1]

A common and highly effective acceptor for this compound is 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL). DABCYL is a non-fluorescent chromophore, often referred to as a "dark quencher."[2] Its absorption spectrum significantly overlaps with the emission spectrum of this compound, a critical requirement for efficient FRET.[2] When this compound and DABCYL are in close proximity, the energy from the excited this compound is transferred to DABCYL, which then dissipates this energy as heat rather than light. This results in the quenching of the this compound fluorescence.[1]

Any biological event that alters the distance between this compound and its quencher can be monitored by observing the change in this compound's fluorescence intensity. For instance, if a peptide substrate is labeled with this compound and DABCYL on opposite ends of a cleavage site, the intact peptide will exhibit low fluorescence due to FRET. Upon enzymatic cleavage, this compound and DABCYL are separated, disrupting FRET and leading to a significant increase in this compound's fluorescence.[1]

Quantitative Data: The Spectroscopic Foundation

The successful design and implementation of this compound-based FRET assays rely on a thorough understanding of the photophysical properties of the donor and acceptor pair. The following table summarizes the key quantitative parameters for the widely used this compound/DABCYL FRET pair.

| Property | This compound (Donor) | DABCYL (Acceptor/Quencher) |

| Excitation Maximum (λex) | ~336 nm[3][4] | N/A (non-fluorescent) |

| Emission Maximum (λem) | ~490 nm[3][4] | N/A (non-fluorescent) |

| Absorption Maximum (λabs) | ~336 nm[3] | ~472 nm[3][4] |

| Molar Extinction Coefficient (ε) | Data not readily available | ~23,442 M⁻¹cm⁻¹ (calculated from log ε = 4.37)[5] |

| Quantum Yield (Φ) | Not consistently reported; described as high[2] | N/A (non-fluorescent) |

| Förster Distance (R₀) | ~30 Å (3.0 nm) with DABCYL[6] | N/A |

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.

Caption: FRET mechanism in a protease assay with this compound and DABCYL.

Caption: General workflow for a protease FRET assay using this compound.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for two common applications of this compound-based FRET assays.

Protocol 1: Protease Activity Assay

This protocol outlines a typical procedure for measuring the activity of a protease using a peptide substrate labeled with this compound and DABCYL.

Materials:

-

Assay Buffer: Buffer composition should be optimized for the specific protease (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20).

-

This compound/DABCYL-labeled Peptide Substrate: A peptide containing the specific cleavage sequence for the protease of interest, with this compound and DABCYL conjugated to either end. Reconstitute in DMSO to a stock concentration of 1-10 mM and store at -20°C.

-

Protease: A purified preparation of the protease of interest.

-

Protease Inhibitor (for control): A known inhibitor of the protease.

-

96-well black microplate: For fluorescence measurements.

-

Fluorescence plate reader: Capable of excitation at ~340 nm and emission detection at ~490 nm.

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and bring it to the optimal reaction temperature.

-

Dilute the this compound/DABCYL peptide substrate stock solution in assay buffer to the desired final working concentration (typically in the low micromolar range).

-

Prepare a series of dilutions of the protease in assay buffer.

-

-

Assay Setup (in a 96-well black microplate):

-

Test Wells: Add 50 µL of the diluted peptide substrate to each well. Add 50 µL of the diluted protease solution to initiate the reaction.

-

Negative Control (No Enzyme): Add 50 µL of the diluted peptide substrate and 50 µL of assay buffer without the protease. This serves to measure the background fluorescence of the uncleaved substrate.

-

Positive Control (Inhibitor): Add 50 µL of the diluted peptide substrate, a known concentration of the protease inhibitor, and 50 µL of the protease solution. This confirms the specificity of the enzymatic cleavage.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the protease (e.g., 37°C).

-

Protect the plate from light to prevent photobleaching of the fluorophore.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a single time point after a fixed incubation period (for endpoint assays).

-

Set the fluorescence plate reader to an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all other readings.

-

For kinetic assays, plot the fluorescence intensity versus time. The initial velocity of the reaction is the slope of the linear portion of the curve.

-

Protease activity is proportional to the rate of increase in fluorescence.

-

Protocol 2: Nucleic Acid Hybridization Assay

This protocol describes a basic method for detecting the presence of a target nucleic acid sequence using two complementary probes labeled with this compound and DABCYL.

Materials:

-

Hybridization Buffer: (e.g., 5x SSC, 0.1% SDS).

-

This compound-labeled Probe: An oligonucleotide probe complementary to a region of the target sequence, labeled with this compound.

-

DABCYL-labeled Probe: A second oligonucleotide probe complementary to a region of the target sequence adjacent to the binding site of the this compound-labeled probe, labeled with DABCYL.

-

Target Nucleic Acid: The DNA or RNA sample to be tested.

-

Control Nucleic Acid: A non-target sequence to test for specificity.

-

Fluorometer or real-time PCR instrument: Capable of FRET measurements.

Procedure:

-

Probe and Sample Preparation:

-

Resuspend the lyophilized this compound and DABCYL probes in nuclease-free water to a stock concentration of 100 µM.

-

Dilute the probes in hybridization buffer to the desired final concentration (e.g., 200-500 nM).

-

Prepare the target and control nucleic acid samples in hybridization buffer.

-

-

Hybridization Reaction:

-

In a microcentrifuge tube or a well of a microplate, combine the this compound-labeled probe, the DABCYL-labeled probe, and the target nucleic acid sample in hybridization buffer.

-

Negative Control: Prepare a reaction with the probes and the control nucleic acid.

-

No Target Control: Prepare a reaction with the probes in hybridization buffer only.

-

-

Denaturation and Annealing:

-

Heat the reaction mixtures to 95°C for 5 minutes to denature any secondary structures.

-

Allow the reactions to cool slowly to room temperature to facilitate probe hybridization to the target sequence.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of the samples. Excite at ~340 nm and measure the emission at ~490 nm.

-

In the presence of the target sequence, the two probes will bind in close proximity, bringing this compound and DABCYL together and resulting in quenched fluorescence.

-

-

Data Analysis:

-

A significant decrease in this compound fluorescence in the presence of the target nucleic acid compared to the negative and no-target controls indicates successful hybridization.

-

The degree of fluorescence quenching can be used to quantify the amount of target nucleic acid present.

-

Conclusion

This compound, in partnership with a suitable quencher like DABCYL, provides a robust and sensitive system for a variety of FRET-based assays. The fundamental principle of distance-dependent energy transfer allows for the real-time monitoring of molecular events such as enzymatic cleavage and nucleic acid hybridization. By understanding the core mechanism, leveraging the quantitative photophysical data, and following detailed experimental protocols, researchers can effectively employ this compound-based FRET assays to advance their work in drug discovery and molecular diagnostics.

References

- 1. Extinction Coefficient [Lead Green] | AAT Bioquest [aatbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 4. Assay in Summary_ki [bdb99.ucsd.edu]

- 5. Intermolecular Quenching of this compound/Dabcyl Donor–Acceptor FRET Pair [mdpi.com]

- 6. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of the EDANS-DABCYL FRET Pair

For Researchers, Scientists, and Drug Development Professionals

The Förster Resonance Energy Transfer (FRET) pair of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) is a cornerstone in the development of fluorescent assays for a wide range of biological investigations. This technical guide provides a comprehensive overview of the spectral properties, experimental protocols, and underlying principles of the this compound-DABCYL pair, designed to equip researchers with the knowledge to effectively implement this powerful tool in their work.

Core Principles of the this compound-DABCYL FRET Pair

Fluorescence Resonance Energy Transfer is a non-radiative energy transfer mechanism between two chromophores, a donor (this compound) and an acceptor (DABCYL). When in close proximity (typically 10-100 Å), the energy from an excited this compound molecule can be transferred to a neighboring DABCYL molecule, which then dissipates this energy as heat rather than light. This results in the quenching of this compound's fluorescence.[1] The efficiency of this energy transfer is exquisitely sensitive to the distance between the two molecules, making the this compound-DABCYL pair an effective "molecular ruler" for studying dynamic biological processes.[1]

The key to the efficacy of the this compound-DABCYL pair lies in the significant overlap between the emission spectrum of this compound and the absorption spectrum of DABCYL. This compound, the donor fluorophore, is excited by ultraviolet light and, in the absence of an acceptor, emits a photon in the blue region of the spectrum. DABCYL, a non-fluorescent "dark" quencher, has a broad absorption spectrum that aligns well with this compound's emission, enabling efficient energy transfer.[2]

Quantitative Spectral and Photophysical Properties

The successful design of FRET-based assays hinges on a thorough understanding of the quantitative spectral and photophysical properties of the donor and acceptor molecules. The following tables summarize the key parameters for the this compound-DABCYL pair.

| Property | This compound (Donor Fluorophore) |

| Excitation Maximum (λex) | ~336 nm |

| Emission Maximum (λem) | ~490 nm |

| Quantum Yield (Φ) | High (qualitative); the precise value is highly dependent on the molecular environment and is not consistently reported. |

| Molar Extinction Coefficient (ε) | Not consistently reported for all applications. |

| Property | DABCYL (Acceptor Quencher) |

| Absorption Maximum (λabs) | ~472 nm |

| Molar Extinction Coefficient (ε) at λmax | ~32,000 M⁻¹cm⁻¹ |

| Fluorescence | Non-fluorescent ("dark" quencher) |

| FRET Pair Property | This compound-DABCYL |

| Förster Distance (R₀) | 33 - 41 Å (3.3 - 4.1 nm)[3] |

| Typical Applications | Protease activity assays, nucleic acid hybridization, conformational change studies, and inhibitor screening.[2] |

| Quenching Efficiency | >95% when in close proximity[2] |

Signaling Pathways and Experimental Workflows

The versatility of the this compound-DABCYL pair allows for its application in various experimental contexts. The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathways and workflows.

FRET Mechanism with this compound and DABCYL

Caption: The FRET mechanism of the this compound-DABCYL pair.

Experimental Workflow for a Protease Assay

Caption: A typical workflow for a FRET-based protease assay.

Nucleic Acid Hybridization Assay using a Molecular Beacon

Caption: Principle of a molecular beacon assay for nucleic acid detection.

Experimental Protocols

Detailed and optimized protocols are critical for obtaining reliable and reproducible results. The following sections provide methodologies for key experiments utilizing the this compound-DABCYL pair.

Protease Activity Assay

This protocol provides a general framework for measuring the activity of a protease using an this compound-DABCYL labeled peptide substrate.

1. Materials:

-

This compound-DABCYL labeled peptide substrate specific to the protease of interest.

-

Purified protease enzyme.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35). The optimal buffer composition will be enzyme-dependent.

-

Enzyme inhibitors (for control experiments).

-

96-well or 384-well black, flat-bottom microplates.

-

Fluorescence microplate reader with excitation and emission filters appropriate for this compound (Ex: ~336 nm, Em: ~490 nm).

2. Procedure:

-

Reagent Preparation:

-

Reconstitute the lyophilized this compound-DABCYL peptide substrate in an appropriate solvent (e.g., DMSO) to create a stock solution (e.g., 1-10 mM). Store at -20°C or -80°C.

-

Prepare a working solution of the peptide substrate by diluting the stock in Assay Buffer to the desired final concentration (typically in the low micromolar range).

-

Prepare a stock solution of the purified protease in a suitable buffer. Determine the protein concentration.

-

Prepare serial dilutions of the protease in Assay Buffer to determine the optimal enzyme concentration.

-

-

Assay Setup:

-

Add the desired volume of the peptide substrate working solution to each well of the microplate.

-

Include appropriate controls:

-

No-Enzyme Control: Wells containing only the substrate and Assay Buffer to determine background fluorescence.

-

Inhibitor Control: Wells containing substrate, enzyme, and a known inhibitor of the protease.

-

Buffer Blank: Wells containing only Assay Buffer.

-

-

-

Enzyme Reaction:

-

Equilibrate the microplate to the optimal temperature for the enzyme activity.

-

Initiate the reaction by adding the diluted protease solution to the appropriate wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.

-

Plot the fluorescence intensity versus time for each enzyme concentration.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve. The V₀ is directly proportional to the enzyme activity.

-

Nucleic Acid Hybridization Assay (Molecular Beacon-Based)

This protocol describes the use of an this compound-DABCYL labeled molecular beacon for the detection of a specific nucleic acid sequence.

1. Materials:

-

Molecular beacon probe with this compound at one terminus and DABCYL at the other, and a loop sequence complementary to the target nucleic acid.

-

Target nucleic acid (DNA or RNA).

-

Non-target nucleic acid (for specificity control).

-

Hybridization Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl₂).

-

Nuclease-free water.

-

Fluorometer or real-time PCR instrument capable of fluorescence detection.

2. Procedure:

-

Reagent Preparation:

-

Resuspend the lyophilized molecular beacon and target/non-target nucleic acids in nuclease-free water or TE buffer to create stock solutions.

-

Determine the concentration of the nucleic acid solutions using UV-Vis spectrophotometry.

-

Prepare working solutions of the molecular beacon and target nucleic acids in Hybridization Buffer.

-

-

Assay Setup:

-

In a microcuvette or the well of a real-time PCR plate, prepare the following reactions:

-

Positive Reaction: Molecular beacon + Target nucleic acid in Hybridization Buffer.

-

Negative Control: Molecular beacon in Hybridization Buffer (no target).

-

Specificity Control: Molecular beacon + Non-target nucleic acid in Hybridization Buffer.

-

-

-

Hybridization and Measurement:

-

Incubate the reactions at a temperature that facilitates hybridization (typically slightly below the melting temperature of the probe-target duplex).

-

For real-time detection, the reaction can be performed in a real-time PCR instrument with an initial denaturation step followed by annealing and fluorescence reading at each cycle.

-

For endpoint analysis, after incubation, measure the fluorescence of each reaction using a fluorometer with the appropriate excitation and emission wavelengths for this compound.

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control (beacon only) from the fluorescence of the positive and specificity control reactions.

-

A significant increase in fluorescence in the presence of the target nucleic acid compared to the negative and specificity controls indicates successful hybridization and detection.

-

Conclusion

The this compound-DABCYL FRET pair remains a robust and highly sensitive tool for a multitude of applications in molecular biology and drug discovery. Its well-characterized spectral properties, coupled with the principles of FRET, allow for the development of elegant and quantitative assays for monitoring enzymatic activity, nucleic acid hybridization, and other dynamic molecular events. By understanding the core principles and adhering to optimized experimental protocols, researchers can effectively leverage the power of the this compound-DABCYL pair to advance their scientific investigations.

References

An In-depth Technical Guide to EDANS Excitation and Emission Spectra for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), focusing on its spectral properties and applications in fluorescence microscopy. This compound is a widely utilized donor fluorophore in Förster Resonance Energy Transfer (FRET) based assays, particularly for studying enzymatic activity and molecular interactions.

Core Principles of this compound in Fluorescence Applications

This compound is a fluorescent molecule that, upon absorption of light at its excitation wavelength, transitions to an excited state. It then returns to its ground state by emitting a photon at a longer wavelength, a process known as fluorescence. The key characteristics of this compound that make it a valuable tool in biological research are its specific excitation and emission spectra, and its ability to act as a FRET donor.

In a typical FRET application, this compound is paired with a quencher molecule, most commonly 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL). When this compound and DABCYL are in close proximity (typically 10-100 Å), the energy from the excited this compound is non-radiatively transferred to DABCYL, which dissipates the energy as heat, thereby quenching the fluorescence of this compound.[1][2] This phenomenon is highly dependent on the distance between the donor and acceptor, making it a sensitive "molecular ruler."[2]

This principle is frequently exploited in assays for protease activity. A peptide substrate is synthesized with this compound and DABCYL covalently attached to opposite ends of a specific protease cleavage sequence. In the intact state, the fluorescence of this compound is quenched by DABCYL. Upon cleavage of the peptide by the target protease, this compound and DABCYL are separated, disrupting FRET and leading to a measurable increase in this compound fluorescence.[2]

Quantitative Data and Spectral Properties

The spectral properties of this compound are crucial for designing and executing fluorescence microscopy experiments. While the exact values can vary slightly depending on the solvent and local environment, the following table summarizes the key quantitative data for this compound and its common FRET acceptor, DABCYL.

| Property | This compound | DABCYL (Acceptor) |

| Excitation Maximum (λex) | ~336 - 341 nm[3][4][5] | ~453 - 472 nm[5] |

| Emission Maximum (λem) | ~455 - 495 nm[3][4][5] | Non-fluorescent ("dark quencher") |

| Molar Extinction Coefficient (ε) | Not consistently reported in literature | ~32,000 M⁻¹cm⁻¹ at ~453 nm (typical value for similar azo dyes) |

| Quantum Yield (Φ) | Not consistently reported in literature | N/A |

| Fluorescence Lifetime (τ) | Not consistently reported in literature | N/A |

Note: The molar extinction coefficient and quantum yield of this compound are not consistently reported across publicly available resources. It is recommended that these values be experimentally determined for specific applications and buffer conditions to ensure the highest accuracy in quantitative assays.

Experimental Protocols

Protocol 1: Labeling a Peptide with this compound N-hydroxysuccinimidyl (NHS) Ester

This protocol describes the labeling of a peptide with an amine-reactive this compound derivative at its N-terminus or a lysine (B10760008) residue.

Materials:

-

Peptide with a free primary amine (N-terminus or lysine side chain)

-

This compound, succinimidyl ester (this compound-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Gel filtration column (e.g., Sephadex G-25) for purification

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[6]

-

Prepare this compound-NHS Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[7]

-

Labeling Reaction: Add the this compound-NHS stock solution to the peptide solution. A molar excess of the NHS ester is typically used, with a starting point of an 8-fold molar excess.[8] The optimal ratio may need to be determined empirically.

-

Incubation: Gently mix the reaction and incubate for at least 4 hours at room temperature or overnight on ice, protected from light.[8]

-

Purification: Separate the this compound-labeled peptide from the unreacted dye and byproducts using a gel filtration column equilibrated with PBS (pH 7.4).[7]

-

Characterization: Confirm the labeling and purity of the conjugate using techniques such as mass spectrometry and assess the concentration using UV-Vis spectrophotometry.

Protocol 2: FRET-Based Caspase-3 Activity Assay in Cell Lysates

This protocol outlines a typical procedure for measuring the activity of caspase-3, a key executioner enzyme in apoptosis, using an this compound-DABCYL FRET substrate. The substrate typically consists of the caspase-3 recognition sequence, DEVD (Asp-Glu-Val-Asp), flanked by this compound and DABCYL.

Materials:

-

Cells to be assayed for caspase-3 activity

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Caspase-3 FRET substrate (e.g., Ac-DEVD-EDANS) and a corresponding quencher-labeled peptide (e.g., DABCYL-linker-DEVD) or a single peptide with both labels.

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)[9]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Induce Apoptosis: Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control group.

-

Prepare Cell Lysates:

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).[3]

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[3]

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Setup:

-

In a 96-well black microplate, add 50-200 µg of protein from the cell lysate to each well.[3]

-

Add Assay Buffer to bring the total volume to 100 µL.

-

Include a "no enzyme" control well with only Assay Buffer and the FRET substrate.

-

-

Initiate Reaction: Add the Caspase-3 FRET substrate to each well to a final concentration of 10-50 µM.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a microplate reader with excitation set to ~340 nm and emission to ~490 nm.[3] Record measurements kinetically over a period of 1-2 hours at 37°C.

-

Data Analysis: Calculate the rate of increase in fluorescence, which is proportional to the caspase-3 activity.

Visualization of Signaling Pathways and Workflows

Apoptosis Signaling Pathway Leading to Caspase-3 Activation

The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, both of which converge on the activation of the executioner caspase-3.

Caption: Apoptosis signaling pathways converging on Caspase-3.

Experimental Workflow for a FRET-Based Protease Assay

This diagram outlines the general workflow for conducting a FRET-based protease assay using an this compound-DABCYL labeled substrate.

Caption: Workflow for a FRET-based protease assay.

Matrix Metalloproteinase (MMP) Signaling in Cancer Invasion

The following diagram depicts a simplified signaling pathway involving MMP-2 in cancer cell invasion, a process that can be monitored using this compound-based FRET probes.

References

- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 2. benchchem.com [benchchem.com]

- 3. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 5. Item - Spectral properties of this compound-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. NHS ester protocol for labeling proteins [abberior.rocks]

- 8. interchim.fr [interchim.fr]

- 9. bdbiosciences.com [bdbiosciences.com]

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

An In-depth Technical Guide to the Principle of EDANS-based Protease Activity Assays

For researchers, scientists, and drug development professionals, understanding the nuances of protease activity assays is critical for advancing fields from virology to oncology. This guide provides a detailed examination of assays utilizing the this compound/DABCYL Fluorescence Resonance Energy Transfer (FRET) pair, a cornerstone for sensitive, real-time monitoring of enzymatic activity.

At the heart of this assay is Förster Resonance Energy Transfer (FRET), a non-radiative process where an excited donor fluorophore transfers energy to a nearby acceptor molecule without the emission of a photon.[1] The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, typically occurring within a 1-10 nm range, and is inversely proportional to the sixth power of this distance.[1] This "molecular ruler" effect is the foundation of the assay's mechanism.[1]

In this system, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (this compound) serves as the donor fluorophore, and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) acts as the non-fluorescent "dark quencher" acceptor.[1][2] The assay's design involves a synthetic peptide substrate that incorporates the specific cleavage sequence for the protease of interest.[2] this compound is covalently linked to one end of the peptide, while DABCYL is attached to the other.[1][3]

The operational principle involves two states:

-

Quenched State (Intact Substrate): When the peptide substrate is intact, this compound and DABCYL are held in close proximity. Upon excitation of this compound, the energy is efficiently transferred to DABCYL, which dissipates it as heat.[1] This results in significant quenching (>95%) of the this compound fluorescence.[4]

-

Fluorescent State (Cleaved Substrate): When the target protease recognizes and cleaves its specific sequence within the peptide, the this compound and DABCYL moieties are separated.[1] This separation disrupts FRET, preventing energy transfer. Consequently, upon excitation, this compound emits its characteristic fluorescence, and the increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage.[4][5]

References

Core Principle: Förster Resonance Energy Transfer (FRET)

An In-depth Technical Guide to Understanding EDANS Fluorescence Quenching by DABCYL

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the fluorescence quenching of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (this compound) by 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL), a cornerstone technique in biochemical assays. The this compound/DABCYL pair is one of the most widely used Förster Resonance Energy Transfer (FRET) couples for studying enzymatic activity and molecular interactions, particularly in the field of protease research and drug discovery.

The quenching of this compound fluorescence by DABCYL occurs through a non-radiative energy transfer mechanism known as Förster Resonance Energy Transfer (FRET).[1][2] In this process, the donor fluorophore (this compound), after being excited by an external light source, transfers its excitation energy directly to a nearby acceptor molecule (DABCYL) without the emission of a photon.[2]

Several key conditions must be met for efficient FRET to occur:

-

Proximity : The donor and acceptor molecules must be in close proximity, typically between 10 to 100 Angstroms (Å).[1][3] The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a highly sensitive "molecular ruler".[2][3]

-

Spectral Overlap : There must be a significant overlap between the fluorescence emission spectrum of the donor (this compound) and the absorption (excitation) spectrum of the acceptor (DABCYL).[4][5]

-

Dipole Orientation : The transition dipole moments of the donor and acceptor must be favorably oriented.

In a typical assay, this compound and DABCYL are covalently attached to the ends of a peptide or oligonucleotide substrate.[2] When the substrate is intact, the two molecules are held in close proximity, allowing for efficient FRET. This compound absorbs excitation light but its fluorescence is quenched because the energy is transferred to DABCYL, which dissipates it as heat.[1][2] DABCYL is known as a "dark quencher" because it is non-fluorescent, which is advantageous as it minimizes background noise and enhances the signal-to-noise ratio in assays.[1][3]

When an enzyme (e.g., a protease) cleaves the substrate, this compound and DABCYL are separated.[2] This separation disrupts FRET, preventing the energy transfer. Consequently, the excited this compound molecule returns to its ground state by emitting a photon, leading to a quantifiable increase in fluorescence.[2]

Caption: FRET mechanism between this compound and DABCYL in a protease assay.

Data Presentation: Quantitative Properties

The effectiveness of the this compound/DABCYL pair is rooted in their specific spectral and physical properties, which are summarized below for easy comparison.

Table 1: Spectral Properties of this compound and DABCYL

| Property | This compound (Donor) | DABCYL (Acceptor/Quencher) | Reference(s) |

| Excitation Wavelength (λex) | ~336-341 nm | ~453-473 nm | [3][6][7][8] |

| Emission Wavelength (λem) | ~471-496 nm | Non-fluorescent ("dark quencher") | [3][4][8][9] |

| Molar Extinction Coefficient (ε) | Not specified in results | 32,000 M⁻¹cm⁻¹ at 451 nm (in DMSO) | [10] |

| Stokes Shift | ~154 nm | N/A | [4][5] |

Table 2: FRET Performance Metrics for the this compound/DABCYL Pair

| Metric | Value | Description | Reference(s) |

| Förster Distance (R₀) | 30 - 41 Å (3.0 - 4.1 nm) | The distance at which FRET efficiency is 50%. | [3][11][12] |

| Quenching Efficiency | >95% | The percentage of donor fluorescence quenched in the intact substrate. | [3] |

| Fluorescence Enhancement | Up to 40-fold | The increase in fluorescence signal upon substrate cleavage. | [3] |

| Optimal Quenching Range | 380 - 530 nm | The wavelength range over which DABCYL can effectively quench fluorescence. | [13] |

Experimental Protocols

The most common application for the this compound/DABCYL pair is in monitoring protease activity. Below is a detailed, generalized protocol for such an assay.

Synthesis of Labeled Peptide Substrates

A critical prerequisite is the synthesis of a peptide substrate specific to the protease of interest, labeled with this compound and DABCYL. Modern solid-phase peptide synthesis (SPPS) is the standard method.[8][14]

-

This compound Incorporation : Can be achieved by using pre-derivatized amino acids like Fmoc-Glu(this compound)-OH or by using a specialized resin like this compound NovaTag™, which attaches this compound to the C-terminus.[3][14][15]

-

DABCYL Incorporation : Typically attached to the N-terminus of the peptide or to a lysine (B10760008) side chain within the sequence using derivatives like Fmoc-Lys(DABCYL)-OH.[3][14]

-

Purification : After synthesis and cleavage from the resin, the labeled peptide must be purified, usually by high-performance liquid chromatography (HPLC).[16]

General Protease Activity Assay Protocol

This protocol provides a framework for measuring the activity of a purified viral or other protease. It should be optimized for each specific enzyme and substrate.

Materials:

-

Purified protease of interest.

-

Custom-synthesized DABCYL-peptide-EDANS substrate.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA).[17]

-

DMSO for dissolving the peptide substrate.

-

96-well or 384-well black microplates (to minimize background).[18]

-

Fluorescence plate reader with appropriate filters for this compound (Excitation: ~340 nm, Emission: ~490 nm).[8][17]

Procedure:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the DABCYL-peptide-EDANS substrate (e.g., 10 mM) in high-quality DMSO. Store in single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[17][18]

-

On the day of the experiment, dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically and is often near the Michaelis constant (Km) of the enzyme for the substrate.[17]

-

Dilute the purified protease in Assay Buffer to the desired working concentration.

-

-

Assay Setup:

-

Pipette the diluted substrate solution into the wells of the black microplate.

-

Include appropriate controls:

-

No-Enzyme Control: Substrate in Assay Buffer without enzyme to measure background fluorescence.[18]

-

Positive Control: A known active concentration of the enzyme.

-

Inhibitor Control (if screening): Substrate and enzyme plus the test inhibitor compound.

-

-

Pre-incubate the plate at the optimal reaction temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiating the Reaction:

-

Add the diluted enzyme solution to the appropriate wells to start the reaction.

-

Mix gently, avoiding bubbles.

-

-

Fluorescence Measurement:

Data Analysis:

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each well.

-

The initial velocity (V₀) of the reaction is determined from the initial linear portion of the curve.

-

Protease activity is directly proportional to this initial velocity. For inhibitor screening, the percentage of inhibition can be calculated by comparing the velocity in the presence and absence of the inhibitor.

Caption: A typical experimental workflow for a protease FRET assay.

Logical Relationship of Signal Generation

The relationship between the state of the substrate and the output signal is direct and forms the basis of the assay's utility.

Caption: Logical flow from substrate state to fluorescence signal.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 7. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]

- 8. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | TargetMol [targetmol.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cpcscientific.com [cpcscientific.com]

- 12. benchchem.com [benchchem.com]

- 13. Dabcyl-3' Oligo Modifications from Gene Link [genelink.com]

- 14. Peptide Labeling [sigmaaldrich.cn]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Application of EDANS as a FRET Donor in Nucleic Acid Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) as a fluorescent donor in Förster Resonance Energy Transfer (FRET)-based nucleic acid probes. This document details the photophysical properties of this compound, common acceptor pairings, and provides in-depth experimental protocols for the synthesis, purification, and application of these powerful analytical tools.

Introduction to this compound in FRET-Based Nucleic Acid Probes

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers. This "molecular ruler" characteristic makes FRET an invaluable tool for studying dynamic biological processes, including nucleic acid hybridization, enzymatic cleavage, and conformational changes.

This compound has emerged as a popular FRET donor for nucleic acid probes due to its favorable photophysical properties. When paired with a suitable acceptor, changes in the distance between them, often triggered by a biological event, result in a measurable change in fluorescence, providing a clear signal for the event of interest. A common partner for this compound is 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL), a non-fluorescent quencher that effectively accepts energy from this compound when in close proximity.

Quantitative Photophysical Properties

The selection of a FRET pair is critical for the development of sensitive and reliable assays. The following tables summarize the key quantitative properties of this compound and its common acceptor, DABCYL, particularly in the context of nucleic acid probes.

Table 1: Photophysical Properties of this compound and DABCYL

| Property | This compound (Donor) | DABCYL (Acceptor/Quencher) |

| Excitation Maximum (λex) | ~335-341 nm | ~453-472 nm |

| Emission Maximum (λem) | ~471-493 nm | Non-fluorescent |

| Molar Extinction Coefficient (ε) | ~6,000 M⁻¹cm⁻¹ at 336 nm | ~32,000 M⁻¹cm⁻¹ at 453 nm |

| Quantum Yield (Φ) | ~0.17 (unconjugated) | N/A |

| Fluorescence Lifetime (τ) | ~13 ns | N/A |

Table 2: FRET Pair Characteristics for this compound/DABCYL on Nucleic Acids

| Parameter | Value | Reference |

| Förster Distance (R₀) | ~33 Å | [1] |

| Typical Probe Length (Nucleotides) | 18-30 | [2] |

| Optimal Separation (Nucleotides) | 4-5 | [3] |

| Typical Signal-to-Background Ratio | 30-200 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and application of this compound-labeled nucleic acid probes.

Synthesis of Dual-Labeled this compound/DABCYL Oligonucleotide Probes

The synthesis of dual-labeled probes typically involves the post-synthesis conjugation of NHS-ester activated dyes to amino-modified oligonucleotides.

Materials:

-

5'-amino modified oligonucleotide

-

3'-amino modified oligonucleotide (if labeling the 3' end)

-

This compound, N-succinimidyl ester

-

DABCYL, SE

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

-

3 M Sodium Acetate (B1210297)

-

Nuclease-free water

Protocol:

-

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a concentration of 1-2 mM. If the oligonucleotide is stored in a buffer containing amines (e.g., Tris), it must be desalted prior to labeling.

-

Dye Preparation: Prepare a fresh 10 mg/mL solution of this compound-NHS ester and DABCYL-NHS ester in anhydrous DMF or DMSO.

-

5'-End Labeling with this compound:

-

To 20-30 nmol of the 5'-amino modified oligonucleotide in 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.3-8.5), add 20 µL of the 10 mg/mL this compound-NHS ester solution.[5]

-

Vortex the mixture gently and incubate at room temperature for 2-4 hours in the dark.

-

-

3'-End Labeling with DABCYL:

-

For a dual-labeled probe, start with a 3'-amino modified oligonucleotide and react it with DABCYL-NHS ester using the same procedure as in step 3.

-

-

Purification of Labeled Oligonucleotide:

-

After the labeling reaction, the unreacted dye and other small molecules are removed. This is typically achieved through ethanol precipitation followed by HPLC purification.

-

Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol. Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the oligonucleotide. Wash the pellet with 70% ethanol and air dry briefly.

-

HPLC Purification: Resuspend the pellet in an appropriate buffer and purify using reversed-phase HPLC (RP-HPLC).[6][7] A C18 column is commonly used with a gradient of acetonitrile (B52724) in a triethylammonium (B8662869) acetate (TEAA) buffer.[7] The desired dual-labeled product will have a longer retention time than the unlabeled and single-labeled species.[6]

-

-

Characterization: The final product should be characterized by mass spectrometry to confirm the correct mass of the dual-labeled oligonucleotide. The concentration and labeling efficiency can be determined spectrophotometrically.

Hybridization Assay using Molecular Beacons

Molecular beacons are hairpin-shaped oligonucleotide probes with a central loop sequence complementary to the target nucleic acid. The stem of the hairpin keeps the this compound donor and DABCYL quencher in close proximity, resulting in low fluorescence. Hybridization to the target sequence opens the hairpin, separating the donor and quencher and leading to an increase in fluorescence.

Materials:

-

This compound/DABCYL labeled molecular beacon

-

Target nucleic acid

-

Hybridization Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM KCl, 3.5 mM MgCl₂)[8]

-

Fluorometer or real-time PCR machine

Protocol:

-

Reaction Setup: In a microplate well or PCR tube, prepare a reaction mixture containing the molecular beacon (typically 200-400 nM) in hybridization buffer.[4][8]

-

Background Measurement: Measure the fluorescence of the molecular beacon solution without the target to establish the baseline (F_closed).

-

Hybridization: Add the target nucleic acid to the reaction mixture.

-

Signal Measurement: Incubate the reaction at the optimal hybridization temperature (typically 7-10°C above the annealing temperature of the PCR primers if used in real-time PCR) and monitor the fluorescence intensity over time until a stable signal is reached (F_open).[2]

-

Data Analysis: Calculate the signal-to-background ratio as (F_open - F_buffer) / (F_closed - F_buffer), where F_buffer is the fluorescence of the buffer alone.[4]

Nuclease Cleavage Assay

FRET probes can be designed as substrates for nucleases. The probe is a single-stranded oligonucleotide with this compound and DABCYL at opposite ends. In its intact state, the fluorescence is quenched. Upon cleavage by a nuclease, the donor and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

This compound/DABCYL labeled single-stranded DNA or RNA substrate

-

Nuclease of interest

-

Nuclease Assay Buffer (specific to the enzyme)

-

Fluorometer

Protocol:

-

Reaction Setup: In a microplate well, prepare a reaction mixture containing the FRET substrate (e.g., 120 nM) in the appropriate nuclease assay buffer.[9]

-

Baseline Measurement: Measure the initial fluorescence of the substrate solution.

-

Enzyme Addition: Initiate the reaction by adding the nuclease (e.g., 20 nM) to the reaction mixture.[9]

-

Kinetic Measurement: Immediately begin monitoring the increase in fluorescence intensity over time at a constant temperature.

-

Data Analysis: The initial reaction velocity can be calculated from the linear phase of the fluorescence increase. This can be used to determine enzyme kinetics or screen for inhibitors.

Mandatory Visualizations

Signaling Pathway of a Molecular Beacon

References

- 1. apcmbp.uni-koeln.de [apcmbp.uni-koeln.de]

- 2. What are the steps of a molecular beacon RT-PCR assay? | AAT Bioquest [aatbio.com]

- 3. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molecular beacons [molecular-beacons.org]

- 5. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 6. waters.com [waters.com]

- 7. mz-at.de [mz-at.de]

- 8. Molecular Beacon Introduction [genelink.com]

- 9. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]

The Spectroscopic Ruler: A Technical Guide to the Applications of EDANS in Molecular Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to EDANS and Fluorescence Resonance Energy Transfer (FRET)

5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (this compound) is a fluorescent dye that serves as a versatile tool in molecular biology research.[1] Its utility primarily stems from its role as a donor fluorophore in Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer mechanism between two light-sensitive molecules, or chromophores.[2][3] FRET occurs when an excited donor fluorophore, like this compound, transfers energy to a nearby acceptor molecule, often a quencher, without the emission of a photon.[2][3][4] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over 1-10 nanometers, making FRET an effective "spectroscopic ruler" for measuring molecular proximity.[4][5][6] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, rendering it extremely sensitive to small changes in molecular distances.[2][3]

The this compound/DABCYL pair is a classic and widely used FRET combination in various biochemical assays.[7][8] this compound, the donor, has an excitation maximum around 336 nm and an emission maximum around 490 nm.[9][10] DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) acts as a non-fluorescent "dark quencher" with a broad absorption spectrum that significantly overlaps with the emission spectrum of this compound, a key requirement for efficient FRET.[7][11] When this compound and DABCYL are in close proximity (10–100 Å), the energy emitted by this compound is efficiently absorbed by DABCYL, resulting in quenching of the this compound fluorescence.[7][9] If the two molecules are separated, for instance by enzymatic cleavage of a linking substrate, FRET is disrupted, and the fluorescence of this compound is restored, providing a measurable signal.[1][9]

Core Applications of this compound in Molecular Biology

The unique properties of the this compound-DABCYL FRET pair have led to its widespread application in several key areas of molecular biology research and drug discovery.

Protease Activity and Inhibition Assays

A primary application of this compound is in the development of sensitive, continuous assays for measuring protease activity.[12] These assays typically utilize a peptide substrate that contains a specific cleavage site for the protease of interest. This compound and DABCYL are covalently attached to opposite ends of this peptide. In the intact substrate, the fluorescence of this compound is quenched by DABCYL due to their close proximity.[7] Upon introduction of the target protease, the peptide is cleaved, leading to the separation of this compound and DABCYL. This separation disrupts FRET, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the rate of substrate hydrolysis.[12][13] This method is highly amenable to high-throughput screening (HTS) for the identification of protease inhibitors, which are crucial in drug development for various diseases, including HIV and SARS-CoV-2.[7][14][15]

Nucleic Acid Hybridization and Detection

This compound is also integral to the design of "molecular beacons," which are hairpin-shaped oligonucleotide probes used for real-time detection of specific nucleic acid sequences.[16][17] In a molecular beacon, the loop portion of the hairpin is complementary to the target nucleic acid sequence. The stem of the hairpin brings an this compound molecule at one end into close proximity with a DABCYL quencher at the other end, effectively quenching the fluorescence.[16] When the molecular beacon hybridizes to its complementary target sequence, the hairpin structure is disrupted, separating the this compound and DABCYL.[16][18] This conformational change results in a fluorescent signal, allowing for the sensitive and specific detection of DNA or RNA in real-time PCR and in living cells.[16][17]

Studying Protein Conformation and Interactions

FRET-based assays using this compound can also be employed to monitor dynamic changes in protein conformation and to study protein-protein interactions.[5] By labeling specific sites on a protein with this compound and a suitable acceptor, changes in the distance between these sites due to ligand binding, protein folding, or interaction with another protein can be monitored by changes in FRET efficiency.[2] This provides valuable insights into the structural dynamics and mechanisms of action of biomolecules.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its common FRET partner, DABCYL.

| Fluorophore/Quencher | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) |

| This compound | ~336 nm[9][10][19] | ~490-495 nm[9][10][20] | Not consistently reported |

| DABCYL | ~472 nm[9][10] | Non-fluorescent[7] | High (log ε = 4.37 at 463 nm)[11] |

| FRET Pair | Förster Radius (R₀) | Typical Quenching Efficiency |

| This compound-DABCYL | ~30 Å[20] | >95%[7] |

Detailed Experimental Protocols

Protocol 1: General Protease Activity Assay using an this compound-DABCYL FRET Substrate

This protocol outlines the general steps for measuring the activity of a protease using a fluorogenic peptide substrate labeled with this compound and DABCYL.

Materials:

-

Purified protease of interest

-

Custom-synthesized FRET peptide substrate (e.g., DABCYL-peptide-EDANS)

-

Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT at appropriate pH and concentration)[14]

-

96-well black microplate[14]

-

Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex: 340 nm, Em: 490 nm)[14]

-

Protease inhibitor (for control experiments)

Procedure:

-

Prepare Reagents:

-

Dissolve the FRET peptide substrate in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare the assay buffer and store it at the optimal temperature for the protease.

-

Prepare a stock solution of the purified protease in the assay buffer.

-

-

Set up the Assay Plate:

-

In a 96-well black microplate, add the assay buffer to each well.

-

Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range (e.g., 1-10 µM).[14]

-

For inhibitor screening, add the test compounds at various concentrations to the respective wells. For a positive control (no inhibition), add the solvent vehicle. For a negative control (no activity), omit the enzyme.

-

-

Initiate the Reaction:

-

Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C) for 5-10 minutes.

-

Initiate the enzymatic reaction by adding the purified protease to each well (except the negative control). The final enzyme concentration should be in the nanomolar range and determined empirically.[14]

-

-

Measure Fluorescence:

-

Immediately place the microplate in the fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) using an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[14]

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each well.

-

The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

-

For inhibitor studies, calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Protocol 2: Nucleic Acid Detection using an this compound-based Molecular Beacon

This protocol provides a general framework for using a molecular beacon probe for the detection of a specific nucleic acid target.

Materials:

-

Molecular beacon probe (5'-EDANS - stem - loop - stem - DABCYL-3')

-

Target nucleic acid (DNA or RNA)

-

Hybridization buffer (e.g., Tris-HCl, MgCl₂, KCl)

-

Real-time PCR instrument or a fluorometer

-

Nuclease-free water

Procedure:

-

Probe Design and Synthesis:

-

Design the loop sequence of the molecular beacon to be complementary to the target nucleic acid sequence (typically 15-30 nucleotides).[18]

-

Design the stem sequences (typically 5-7 nucleotides) to be complementary to each other and not to the target sequence.[18]

-

Synthesize the oligonucleotide with this compound covalently attached to the 5' end and DABCYL to the 3' end.

-

-

Hybridization Reaction:

-

In a reaction tube, combine the molecular beacon probe (final concentration typically 100-500 nM), the target nucleic acid at various concentrations, and the hybridization buffer.

-

Bring the final volume to a desired amount with nuclease-free water.

-

Include a negative control with a non-target nucleic acid or no target.

-

-

Signal Detection:

-

Real-Time PCR Application: Incorporate the molecular beacon into a real-time PCR reaction mix. During the annealing step of each cycle, the beacon will hybridize to the amplicon, and the fluorescence will be measured.

-